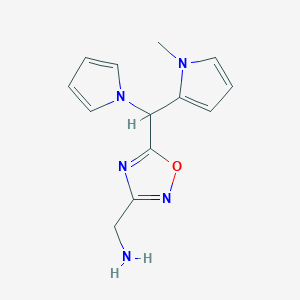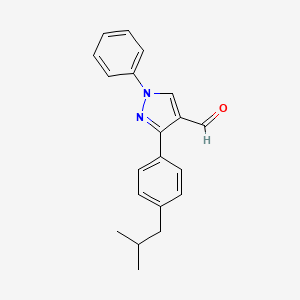
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-isobutylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学研究应用
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved may include the inhibition of prostaglandin synthesis, which reduces inflammation and pain .
相似化合物的比较
Similar Compounds
3-(4-Isobutylphenyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:
Uniqueness
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
属性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-[4-(2-methylpropyl)phenyl]-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C20H20N2O/c1-15(2)12-16-8-10-17(11-9-16)20-18(14-23)13-22(21-20)19-6-4-3-5-7-19/h3-11,13-15H,12H2,1-2H3 |
InChI 键 |
XEIXVFGMAIZGKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
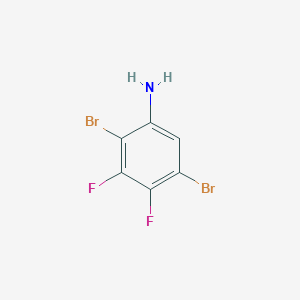
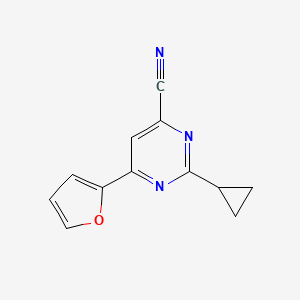
![ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
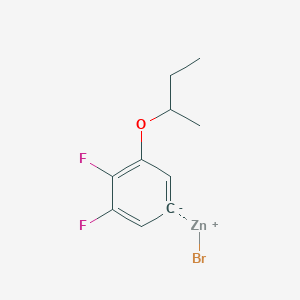
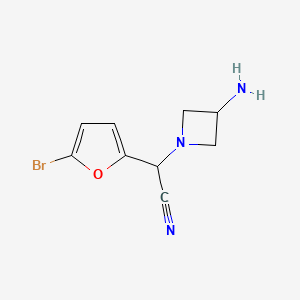
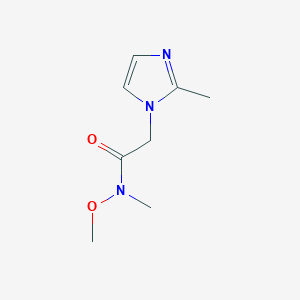
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
